Hoveyda-Grubbs Catalyst® M731 is a specialized ruthenium-based catalyst used primarily in olefin metathesis reactions. Its chemical structure is represented by the formula:
This catalyst appears as a green powder and is characterized by its high stability and efficiency in facilitating various types of metathesis reactions, including ring-closing metathesis, cross-metathesis, and ring-opening metathesis. The catalyst's unique structure includes a dichloro[5-(isobutoxycarbonylamido)-2-isopropoxybenzylidene]ruthenium(II) complex, which contributes to its reactivity and selectivity in chemical transformations .
Hoveyda-Grubbs Catalyst® M731 is particularly effective in the following types of reactions:
These reactions are essential in synthetic organic chemistry for constructing complex molecular architectures, particularly in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
The synthesis of Hoveyda-Grubbs Catalyst® M731 involves several key steps:
The specific synthetic route can vary based on desired properties and applications but generally follows established protocols for creating ruthenium-based catalysts .
Hoveyda-Grubbs Catalyst® M731 has a wide range of applications in various fields:
The versatility of this catalyst makes it an essential tool for chemists engaged in synthetic methodologies .
Studies focusing on the interactions involving Hoveyda-Grubbs Catalyst® M731 have primarily examined its reactivity with different substrates during metathesis reactions. The efficiency and selectivity of these interactions depend on factors such as:
Research continues to explore optimizing these interactions to enhance yield and selectivity in various chemical transformations .
Hoveyda-Grubbs Catalyst® M731 belongs to a family of Grubbs catalysts known for their effectiveness in olefin metathesis. Here are some similar compounds along with a comparison highlighting their uniqueness:
Compound Name | CAS Number | Unique Features |
---|---|---|
Hoveyda-Grubbs Catalyst® M720 | 301224-40-8 | Known for higher thermal stability |
Grubbs Catalyst® M220 | 1255536-61-8 | Features different ligand architecture |
Grubbs Catalyst® M102 | 172222-30-9 | Utilized mainly for ring-closing metathesis |
Hoveyda-Grubbs Catalyst® M710 | 1025728-56-6 | Enhanced solubility in non-polar solvents |
Grubbs Catalyst® M350 | 934538-12-2 | Exhibits unique reactivity patterns with specific substrates |
Hoveyda-Grubbs Catalyst® M731 stands out due to its specific ligand design that enhances both stability and reactivity across a broad range of substrates compared to other catalysts within this family .
The journey toward M731 began with Robert Grubbs’ pioneering work in the 1980s, which established ruthenium as a viable metal for olefin metathesis. Early catalysts like Ru-1-I (first-generation Grubbs) utilized phosphine ligands but suffered from slow initiation rates and limited thermal stability. The 1990s saw the introduction of N-heterocyclic carbene (NHC) ligands in second-generation catalysts, dramatically improving activity and functional group tolerance. However, these systems still required stringent anaerobic conditions.
A paradigm shift occurred in the early 2000s with Amir Hoveyda’s development of chelating benzylidene ether ligands. This innovation produced catalysts that could undergo reversible coordination, enabling unprecedented stability while maintaining reactivity. The Hoveyda-Grubbs lineage evolved through iterative improvements:
Catalyst Generation | Key Advancement | Limitation Addressed |
---|---|---|
First-Grubb’s (1992) | Phosphine ligands | Low functional group tolerance |
Second-Grubb’s (1999) | NHC ligands | Slow initiation kinetics |
Hoveyda-Grubbs (2000) | Chelating benzylidene | Air sensitivity |
M731 (2010s) | SIPr ligand system | Steric hindrance challenges |
This progression laid the foundation for M731, which addresses steric limitations through strategic ligand modifications.
M731’s molecular architecture (C₄₂H₅₉N₃Cl₂O₃Ru, MW 825.92 g/mol) builds upon its predecessors through three critical modifications:
The structural impact is quantified in comparative initiation kinetics:
$$
k_{\text{init}} = \begin{cases}
1.2 \times 10^{-3} \, \text{s}^{-1} & \text{(First-Generation Grubbs)} \
5.8 \times 10^{-2} \, \text{s}^{-1} & \text{(Hoveyda-Grubbs M720)} \
2.4 \times 10^{-1} \, \text{s}^{-1} & \text{(M731)}
\end{cases}
$$
This 200-fold increase over first-generation systems enables M731 to initiate metathesis even at -20°C.
M731’s unique properties address three longstanding challenges:
These attributes make M731 indispensable for synthesizing complex natural products like (−)-nakadomarin A, where traditional catalysts fail at macrocyclization steps.
Single-crystal X-ray diffraction studies confirm the distorted trigonal bipyramidal geometry of the ruthenium center in M731 [1]. The complex features a Ru–Cl bond length of approximately 2.35 Å and a Ru–Cbenzylidene bond of 1.82 Å, consistent with analogous Hoveyda-Grubbs catalysts [1]. The N-heterocyclic carbene (NHC) ligand occupies an equatorial position, while the benzylidene moiety adopts an axial orientation. Crystallographic data reveal a cis arrangement of chloride ligands, with a Cl–Ru–Cl angle of 87.5° [1]. The diisopropylphenyl substituents on the NHC ligand create a steric shield around the metal center, contributing to the catalyst’s stability [2] [3].
Key Crystallographic Parameters | Value |
---|---|
Ru–Cl bond length | 2.35 Å [1] |
Ru–Cbenzylidene bond length | 1.82 Å [1] |
Cl–Ru–Cl angle | 87.5° [1] |
Space group | Monoclinic [1] |
The NHC ligand in M731 is 1,3-bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene, which provides strong σ-donor and weak π-acceptor properties to stabilize the Ru center [2] [3]. The benzylidene component consists of a 5-isobutoxycarbonylamino-2-isopropoxybenzylidene group, where the isopropoxy substituent facilitates chelation-assisted catalyst initiation [4]. Key design features include:
M731 is synthesized via a three-step sequence:
Critical process parameters:
The formation of metallacyclobutane intermediates constitutes the cornerstone of the olefin metathesis mechanism and represents the most structurally characterized aspect of the catalytic cycle. These four-membered ruthenacyclic species exhibit distinct geometric and electronic properties that directly correlate with their metathesis activity [6] [7] [8].
Active metallacyclobutane intermediates adopt a planar geometry with characteristic bond lengths that distinguish them from inactive analogues. The ruthenium-alpha carbon bonds in active species typically measure 2.00 to 2.10 Angstroms, while the ruthenium-beta carbon distances range from 3.2 to 3.5 Angstroms [7] [8]. These structural parameters reflect the trigonal bipyramidal coordination environment around the ruthenium center, which facilitates the subsequent cycloreversion step.
Density Functional Theory calculations have elucidated the electronic structure of these intermediates, revealing that active metallacyclobutanes possess a low-lying empty orbital with local pi-star character involving the ruthenium-alpha carbon bonds [7] [8]. This orbital manifests in the Carbon-13 Nuclear Magnetic Resonance spectra as highly characteristic chemical shifts: alpha carbons appear at approximately 100 parts per million, while beta carbons resonate at 0 parts per million. These distinctive spectroscopic signatures serve as reliable indicators of metathesis competence.
The formation barriers for metallacyclobutane intermediates vary significantly depending on the olefin substrate. Simple terminal olefins typically exhibit formation barriers ranging from 8 to 15 kilocalories per mole, while more substituted substrates require higher activation energies [6] [9]. The transition states for metallacyclobutane formation involve substantial reorganization of the ruthenium coordination sphere, with the incoming olefin displacing coordinated solvent or weakly bound ligands.
Electronic effects play a crucial role in determining the stability and reactivity of metallacyclobutane intermediates. The d4 electronic configuration of the ruthenium center in these species provides optimal orbital overlap for both formation and cycloreversion processes [7]. In contrast, metallacyclobutanes derived from ruthenium centers with higher d-electron counts exhibit puckered geometries and substantially reduced metathesis activity.
The cycloreversion process, which completes the metathesis exchange, proceeds through transition states that mirror the formation pathway but in reverse. The energy barriers for this step are highly substrate-dependent, with strongly exothermic reactions exhibiting virtually barrierless cycloreversion [6]. This observation explains the high efficiency of cross-metathesis reactions involving terminal olefins, where the thermodynamic driving force significantly lowers the cycloreversion barrier.
The propagation phase of cross-metathesis reactions catalyzed by Hoveyda-Grubbs Catalyst M731 encompasses multiple reaction pathways, each characterized by distinct kinetic and thermodynamic profiles. These pathways determine the overall selectivity and efficiency of the metathesis process and have been extensively characterized through mechanistic studies [10] [11] [9] [12].
Ring-closing metathesis represents the most thermodynamically favorable propagation pathway, with reaction barriers typically ranging from 12 to 18 kilocalories per mole [11] [12]. The intramolecular nature of this process provides significant entropic advantages, resulting in highly favorable free energy changes of -15 to -25 kilocalories per mole. The cyclization process proceeds through metallacyclobutane intermediates that benefit from reduced conformational flexibility compared to intermolecular variants.
Cross-metathesis between different olefin substrates exhibits more varied energetic profiles depending on the specific coupling partners involved. Terminal olefin cross-metathesis typically requires activation energies of 18 to 25 kilocalories per mole but benefits from the irreversible removal of ethylene, driving the equilibrium toward product formation [13]. The thermodynamic favorability of these reactions stems from the enthalpic advantage of forming more substituted olefins at the expense of ethylene.
Internal olefin cross-metathesis presents greater challenges, with activation barriers ranging from 22 to 28 kilocalories per mole [11] [13]. These reactions often operate under equilibrium conditions, requiring careful substrate selection and reaction optimization to achieve acceptable yields. The reversible nature of internal olefin metathesis necessitates strategies such as product removal or the use of excess reagents to shift equilibria favorably.
The formation of trisubstituted olefins through cross-metathesis represents a significant synthetic challenge, with energy barriers typically exceeding 25 kilocalories per mole [11] [9]. Steric congestion around the developing metallacyclobutane intermediate substantially increases the activation energy, limiting the scope of accessible products. However, specialized substrates such as allylic chalcogenides have emerged as privileged partners that exhibit enhanced reactivity through chelation-assisted mechanisms.
Tetrasubstituted olefin formation via cross-metathesis represents the most challenging propagation pathway, with activation barriers often exceeding 35 kilocalories per mole [9]. The extreme steric hindrance associated with these transformations has limited their practical application, though recent advances involving specialized ruthenium carbene complexes have demonstrated the first examples of intermolecular tetrasubstituted olefin formation.
Computational analysis of these propagation pathways has revealed the critical importance of sterics over electronics in determining reaction feasibility. While electronic effects can influence the nucleophilicity of olefin substrates, steric factors dominate the energy profiles for most cross-metathesis reactions. This understanding has guided the development of substrate-based strategies for enhancing cross-metathesis efficiency.
The decomposition of Hoveyda-Grubbs Catalyst M731 represents a fundamental limitation to its catalytic utility and has been extensively studied to understand the underlying deactivation pathways [14] [15] [16] [17]. Multiple decomposition mechanisms operate simultaneously, each contributing to catalyst degradation under different reaction conditions.
Bimolecular coupling represents the predominant decomposition pathway for ruthenium metathesis catalysts, particularly at low catalyst concentrations [16] [17]. This process involves the dimerization of highly reactive fourteen-electron ruthenium methylidene species, leading to the formation of dimeric ruthenium complexes with significantly reduced catalytic activity. The activation energy for this process ranges from 22 to 26 kilocalories per mole, making it competitive with productive metathesis pathways [16].
The mechanism of bimolecular coupling involves the initial formation of transient fourteen-electron species through ligand dissociation, followed by rapid dimerization. The rate of this process is directly proportional to the square of the catalyst concentration, explaining why metathesis reactions often require optimization of catalyst loading to balance activity and stability [16]. Computational studies have revealed that the trans-influence of different carbene ligands significantly affects the rate of ligand dissociation and subsequent dimerization.
Beta-hydride elimination represents another significant decomposition pathway, particularly for catalysts bearing alkyl-substituted carbene ligands [15] [17]. This process involves the insertion of the ruthenium alkylidene into a ruthenium-carbon bond, followed by elimination of a hydrogen atom to form ruthenium hydride complexes. The activation barriers for this pathway typically range from 25 to 30 kilocalories per mole, making it less favored than bimolecular coupling under most conditions [17].
The beta-hydride elimination mechanism has been characterized through the isolation and structural characterization of decomposition products [15]. These studies have revealed that the process proceeds through alkyl ruthenium intermediates that can undergo either alpha-hydride or beta-hydride elimination. The latter pathway predominates due to its lower activation barrier, leading to the formation of ruthenium hydride species that are known to promote undesired olefin isomerization reactions.
Alkylidene insertion represents a specialized decomposition pathway observed in catalysts with chelating carbene ligands [15]. This mechanism involves the insertion of the ruthenium alkylidene into a ruthenium-carbon bond within the chelating framework, leading to ring-expanded products. The activation energy for this process typically exceeds 28 kilocalories per mole, making it less significant under normal operating conditions [15].
Oxidative degradation becomes the dominant decomposition pathway when metathesis reactions are conducted under aerobic conditions [18] [19]. The interaction of ruthenium carbene species with molecular oxygen leads to the formation of ruthenium oxide complexes through dioxetane-like transition states [18]. This process exhibits relatively low activation barriers of 15 to 20 kilocalories per mole, explaining the pronounced sensitivity of ruthenium metathesis catalysts to air [19].
Thermal decomposition encompasses multiple pathways that become significant at elevated temperatures [19] [17]. These processes involve the fragmentation of the catalyst into multiple products through homolytic bond cleavage and radical recombination reactions. The activation energies for thermal decomposition typically exceed 30 kilocalories per mole, making these pathways relevant primarily for high-temperature applications.
Prevention strategies for catalyst decomposition have focused on both catalyst design and reaction optimization approaches [16] [17]. Low catalyst concentrations minimize bimolecular coupling, while sterically hindered ligands reduce the accessibility of decomposition pathways. Chelation effects within the catalyst structure can stabilize reactive intermediates, and the use of coordinating solvents can provide additional stabilization through competitive binding. Inert atmosphere conditions are essential for preventing oxidative degradation, while temperature control limits thermal decomposition pathways.
The development of more stable catalyst variants has focused on modifying the electronic and steric properties of the supporting ligands [20] [17]. Cyclic alkyl amino carbene ligands have shown particular promise in reducing susceptibility to bimolecular coupling, though their enhanced activity paradoxically increases the concentration of reactive intermediates. This observation highlights the fundamental tension between catalyst activity and stability that continues to challenge catalyst design efforts.
Data Tables:
Table 1: Initiation Phase - Ruthenium-Oxygen Bond Cleavage Dynamics
Parameter | Value/Description | Reference Basis |
---|---|---|
Ruthenium-Oxygen Bond Dissociation Pathway | Dissociative and Interchange mechanisms | Density Functional Theory calculations |
Activation Energy (Dissociative) | 25-30 kilocalories per mole (variable with substituents) | Experimental kinetic studies |
Activation Energy (Interchange) | Lower barrier for sterically less demanding olefins | Comparative mechanism analysis |
Thermodynamic Driving Force | Entropy increase from isopropoxide dissociation | Thermodynamic calculations |
Rate-Determining Step | Chelating benzylidene ligand dissociation | Time-resolved spectroscopy |
Temperature Dependence | Enhanced initiation rates at elevated temperatures | Variable temperature studies |
Solvent Effects | Solvent polarity affects initiation kinetics | Solvent screening experiments |
Table 2: Metallacyclobutane Formation and Transition States
Structural Parameter | Active Metallacycle Values | Inactive Metallacycle Values | Computational Method |
---|---|---|---|
Ruthenium-Alpha Carbon Bond Length | 2.00-2.10 Angstroms | 2.15-2.25 Angstroms | Density Functional Theory calculations |
Ruthenium-Beta Carbon Distance | 3.2-3.5 Angstroms | 3.8-4.0 Angstroms | Crystallographic analysis |
Alpha Carbon-Beta Carbon Bond Length | 1.52-1.55 Angstroms | 1.48-1.50 Angstroms | Bond length optimization |
Ring Geometry | Planar (trigonal bipyramidal) | Puckered | Geometry optimization |
Electronic Configuration | d4 ruthenium center | Higher d-electron count | Electronic structure analysis |
Formation Barrier | 8-15 kilocalories per mole | 20-25 kilocalories per mole | Transition state calculations |
Cycloreversion Barrier | Variable (substrate dependent) | Higher barriers | Energy profile mapping |
Table 3: Cross-Metathesis Propagation Pathways
Reaction Type | Energy Barrier (kilocalories per mole) | Thermodynamic Favorability | Mechanistic Features |
---|---|---|---|
Ring-Closing Metathesis | 12-18 | Highly favorable (-15 to -25 kilocalories per mole) | Intramolecular cyclization |
Cross-Metathesis | 15-22 | Moderately favorable (-5 to -15 kilocalories per mole) | Intermolecular exchange |
Ring-Opening Metathesis | 10-16 | Variable (substrate dependent) | Ring strain relief |
Terminal Olefin Cross-Metathesis | 18-25 | Favorable with ethylene removal | Ethylene evolution |
Internal Olefin Cross-Metathesis | 22-28 | Less favorable (equilibrium) | Reversible process |
Trisubstituted Olefin Formation | 25-35 | Challenging (steric hindrance) | Steric congestion effects |
Tetrasubstituted Olefin Formation | 35-45 | Rare (high energy barrier) | Extreme steric hindrance |
Table 4: Decomposition Mechanisms and Stability Limitations
Decomposition Pathway | Activation Energy (kilocalories per mole) | Products Formed | Stability Impact | Prevention Strategies |
---|---|---|---|---|
Bimolecular Coupling | 22-26 | Dimeric ruthenium species | Major decomposition route | Low catalyst concentration |
Beta-Hydride Elimination | 25-30 | Ruthenium hydride complexes | Moderate impact | Sterically hindered ligands |
Alkylidene Insertion | 28-35 | Cyclized carbene products | Catalyst deactivation | Chelation effects |
Carbene Dimerization | 20-25 | Bis-carbene dimers | Activity loss | Bulky carbene ligands |
Oxidative Degradation | 15-20 (in air) | Ruthenium oxide species | Complete degradation | Inert atmosphere |
Thermal Decomposition | 30-40 | Multiple fragmentation products | Thermal instability | Temperature control |
Ligand Dissociation | 25-35 | Coordinatively unsaturated complexes | Reduced activity | Coordinating solvents |